2,4-Dichloroanilinium chloride

Description

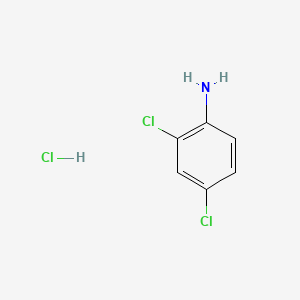

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

29084-76-2 |

|---|---|

Molecular Formula |

C6H6Cl3N |

Molecular Weight |

198.5 g/mol |

IUPAC Name |

2,4-dichloroaniline;hydrochloride |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |

InChI Key |

IAWHNGSIQZYZQB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)N.Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N.Cl |

Other CAS No. |

29084-76-2 |

Pictograms |

Irritant |

Synonyms |

2,4-dichloroaniline 2,4-dichloroaniline hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 2,4 Dichloroanilinium Chloride

Overview of Dichloroaniline Precursor Synthesis

The manufacturing of 2,4-dichloroaniline (B164938) is predominantly achieved through several key chemical transformations, including traditional multi-step batch processes and more modern, streamlined approaches.

Traditional Reaction Pathways (e.g., Nitration, Reduction, Chlorination)

Historically, the synthesis of 2,4-dichloroaniline has relied on multi-step sequences often starting from readily available materials like nitrobenzene (B124822) or aniline (B41778). google.comgoogle.com

A common route begins with nitrobenzene , which undergoes a four-step process: reduction to aniline, acylation to protect the amino group, chlorination, and finally deacylation to yield the desired product. google.comgoogle.com This pathway, however, is often plagued by the formation of positional isomers and polychlorinated byproducts, which complicates the purification process and can affect the final product's quality. google.com

Another established method starts with m-dichlorobenzene . This precursor is first nitrated using a mixture of nitric and sulfuric acids to form 2,4-dichloronitrobenzene. google.comgoogle.com The nitro group is then reduced to an amino group, typically using iron powder in an acidic medium, to produce 2,4-dichloroaniline. google.com While this route can achieve high yields, the availability and cost of m-dichlorobenzene can be a limiting factor. google.com

A third significant pathway involves the direct chlorination of acetanilide (B955) , which is derived from the acetylation of aniline. chemicalbook.comgoogle.com The acetanilide is chlorinated to produce 2,4-dichloroacetanilide (B1585602), which is then hydrolyzed under acidic conditions to yield 2,4-dichloroaniline. google.com This method offers a more direct route from aniline.

Table 1: Comparison of Traditional Synthesis Pathways for 2,4-Dichloroaniline

| Starting Material | Key Steps | Advantages | Disadvantages |

| Nitrobenzene | Reduction, Acylation, Chlorination, Deacylation | Readily available starting material | Long process, formation of isomers and byproducts google.comgoogle.com |

| m-Dichlorobenzene | Nitration, Reduction | High yield under optimized conditions google.com | Higher cost and limited availability of starting material google.com |

| Aniline/Acetanilide | Chlorination, Hydrolysis | More direct route from aniline | Requires protection/deprotection steps chemicalbook.comgoogle.com |

Continuous Flow Synthesis Techniques

In recent years, continuous flow chemistry has emerged as a promising alternative to traditional batch processing for the synthesis of 2,4-dichloroaniline. This technology offers several advantages, including enhanced safety, faster reaction times, and improved product consistency. google.com

One notable application of continuous flow synthesis is the chlorination of acetanilide. google.com In this process, a solution of acetanilide in an organic acid, such as acetic acid, is continuously fed into a tubular reactor where it reacts with chlorine gas. The reaction temperature and residence time are precisely controlled to optimize the formation of 2,4-dichloroacetanilide. google.com The resulting mixture is then subjected to flash evaporation to recover the solvent, and the 2,4-dichloroacetanilide is subsequently hydrolyzed to produce 2,4-dichloroaniline. google.com This continuous process allows for the recycling of both the solvent and unreacted chlorine, leading to greater economic and environmental benefits. google.com

Another example involves the metal-free reduction of nitro compounds to amines using trichlorosilane (B8805176) under continuous-flow conditions. beilstein-journals.orgresearchgate.net This method has been successfully applied to the synthesis of 2,4-dichloroaniline from 2,4-dichloronitrobenzene, achieving high yields in very short reaction times without the need for extensive purification. beilstein-journals.orgresearchgate.net

Catalyst-Mediated Approaches to Dichloroaniline Formation

Catalysis plays a pivotal role in modern synthetic strategies for 2,4-dichloroaniline, offering improved selectivity and efficiency.

Catalytic hydrogenation is a widely used method for the reduction of 2,4-dichloronitrobenzene. google.comgoogle.com This process typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel. google.compatsnap.com The reaction is carried out under hydrogen pressure, and the choice of catalyst and reaction conditions can be tailored to maximize the yield of 2,4-dichloroaniline while minimizing side reactions like dechlorination. google.compatsnap.com Some methods also utilize inhibitors to prevent the undesired removal of chlorine atoms. google.com

Innovative catalytic systems have also been developed. For instance, a method using p-chloronitrobenzene as a starting material involves a palladium chloride and triphenylphosphine (B44618) catalyst in the presence of carbon monoxide and hydrochloric acid to simultaneously reduce the nitro group and chlorinate the benzene (B151609) ring. google.com Another approach uses hydrochloric acid as both a hydrogen source for the reduction of a hydroxylamine (B1172632) intermediate and as a chlorine source for the chlorination step, avoiding the need for expensive catalysts. google.com

Acid-Base Formation of 2,4-Dichloroanilinium Chloride

Once 2,4-dichloroaniline has been synthesized, it is converted to its hydrochloride salt, this compound, through a straightforward acid-base reaction. This is typically achieved by treating a solution of 2,4-dichloroaniline in a suitable solvent, such as ethanol (B145695) or ether, with concentrated hydrochloric acid. google.comscialert.net The basic amino group of the aniline derivative readily accepts a proton from the hydrochloric acid, forming the anilinium salt.

The resulting this compound is generally a solid that can be precipitated from the reaction mixture and collected by filtration. The formation of the hydrochloride salt often facilitates the purification of the compound and improves its stability and handling characteristics.

Purification and Isolation Strategies for Research-Grade Material

Obtaining high-purity, research-grade this compound requires effective purification and isolation techniques.

Recrystallization is a common method used to purify the crude product. google.com An appropriate solvent or solvent mixture is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For 2,4-dichloroaniline, aqueous ethanol solutions are often employed. google.com The crude material is dissolved in the hot solvent, and upon cooling, the purified crystals precipitate out, leaving impurities behind in the solution.

Distillation , particularly vacuum distillation, can be used to purify the 2,4-dichloroaniline precursor before its conversion to the hydrochloride salt. This technique separates compounds based on their boiling points and is effective for removing non-volatile impurities.

Chromatographic techniques , such as column chromatography, can be employed for the purification of small-scale preparations or for the separation of closely related isomers. googleapis.com In this method, the compound mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and the different components are separated based on their differential adsorption.

For the final isolation of this compound, filtration is the standard procedure to collect the precipitated solid after the acid-base reaction or recrystallization. The collected solid is then typically washed with a cold solvent to remove any residual impurities and dried under vacuum to remove any remaining solvent.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,4 Dichloroanilinium Chloride

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms within a crystalline solid, offering precise measurements of molecular dimensions. mdpi-res.com

The molecular structure of the 2,4-dichloroanilinium cation, as observed in its perchlorate (B79767) salt, consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 4, and a protonated amino group (-NH₃⁺) at position 1. researchgate.net The protonation of the nitrogen atom is confirmed by the elongation of the C-N bond distance, which is measured at 1.467(4) Å. researchgate.net This is a typical feature of anilinium cations.

The geometry of the phenyl ring is largely planar, as expected for an aromatic system. The bond lengths and angles within the ring show slight deviations from a perfect hexagon, a consequence of the electronic effects of the chloro and anilinium substituents. For comparison, in the related compound 2,5-dichloroanilinium chloride monohydrate, the C-C bond lengths in the benzene ring are all within the expected range for aromatic systems. psu.edu

Table 1: Selected Bond Lengths for the 2,4-Dichloroanilinium Cation (from Perchlorate Salt Data)

| Bond | Length (Å) |

|---|---|

| C-N | 1.467(4) |

Data sourced from the crystallographic study of 2,4-dichloroanilinium perchlorate. researchgate.net

Hydrogen bonds are pivotal in defining the crystal structure of anilinium salts. In the crystal lattice of 2,4-dichloroanilinium perchlorate, the anilinium cations and perchlorate anions are linked by N-H···O hydrogen bonds. researchgate.net The three hydrogen atoms of the -NH₃⁺ group act as donors, forming connections to the oxygen atoms of the perchlorate anions. These interactions are crucial for the stability of the crystal structure. researchgate.netresearchgate.net

In the case of the target compound, 2,4-dichloroanilinium chloride, the hydrogen bonding network would involve the chloride anion (Cl⁻) as the primary hydrogen bond acceptor. The -NH₃⁺ group would form N-H···Cl hydrogen bonds. Drawing a parallel with 2,5-dichloroanilinium chloride monohydrate, which features N-H···Cl interactions with bond distances around 3.1 to 3.2 Å, similar interactions are expected in the this compound crystal. psu.edu These types of hydrogen bonds play a defining role in the formation of supramolecular assemblies. researchgate.net

Table 2: Hydrogen Bond Geometry in 2,5-Dichloroanilinium Chloride Monohydrate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1-H11···Cl3 | 0.92(4) | 2.24(4) | 3.123(3) | 162(3) |

| N1-H12···Cl3 | 0.94(4) | 2.16(4) | 3.099(3) | 172(3) |

| N1-H13···O1 | 0.88(4) | 1.82(4) | 2.699(4) | 175(4) |

This table presents data for the analogue compound 2,5-dichloroanilinium chloride monohydrate to illustrate typical hydrogen bonding parameters. psu.edu

This layered architecture is a common feature in anilinium salts. For instance, in 2,5-dichloroanilinium chloride, the structure also involves a layered arrangement stabilized by N-H···Cl hydrogen bonds. psu.edu The specific arrangement and the resulting supramolecular architecture are highly dependent on the nature and position of the substituents on the aniline (B41778) ring, which influences the efficiency of the crystal packing.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

Vibrational Spectroscopy (FTIR, FT-Raman) Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of a molecule. researchgate.net These spectra serve as a molecular fingerprint and are sensitive to changes in structure and bonding.

The vibrational spectrum of this compound is characterized by modes originating from the phenyl ring, the C-Cl bonds, and the anilinium (-NH₃⁺) group. The protonation of the amino group leads to significant changes compared to the neutral 2,4-dichloroaniline (B164938) molecule.

For the anilinium ion, the N-H stretching vibrations of the -NH₃⁺ group are typically observed in the region of 2800-3200 cm⁻¹. researchgate.net In the FTIR spectrum of 2,4-dichloroanilinium perchlorate, these modes are present in this range. researchgate.net The deformation modes (bending) of the -NH₃⁺ group are expected between 1505-1625 cm⁻¹. researchgate.net

The vibrational modes of the benzene ring, such as C-H stretching, C-C stretching, and ring breathing, are also present. The C-Cl stretching vibrations typically appear at lower frequencies.

Table 3: Tentative Assignment of Key Vibrational Modes for Anilinium Salts

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Antisymmetric Stretching (ν_as) | ~3200 |

| N-H Symmetric Stretching (ν_s) | ~2800-3000 |

| N-H Antisymmetric Deformation (δ_as) | 1625-1550 |

| N-H Symmetric Deformation (δ_s) | 1550-1505 |

| C-C Stretching (aromatic) | 1400-1600 |

| C-H Stretching (aromatic) | 3000-3100 |

Data compiled from studies on anilinium salts. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting vibrational spectra and aiding in the assignment of experimental bands. acs.org Studies on 2,4-dichloroanilinium perchlorate have shown a strong correlation between the experimental FTIR spectra and the vibrational frequencies calculated using DFT methods. researchgate.net

A comparative analysis of the spectra of neutral 2,4-dichloroaniline and its protonated form (2,4-dichloroanilinium) highlights key differences. The most prominent change is the appearance of the characteristic -NH₃⁺ stretching and bending vibrations in the anilinium salt, which replace the -NH₂ modes of the neutral molecule. researchgate.net For instance, the NH₂ stretching vibrations in neutral dichloroanilines are found at higher frequencies (typically >3300 cm⁻¹) compared to the N-H stretching in the anilinium ion. researchgate.net This shift to lower wavenumbers upon protonation is a hallmark of the formation of the anilinium cation and its involvement in hydrogen bonding.

Assignment of Fundamental Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy serves as a powerful tool for elucidating the structure of this compound in solution. By analyzing the chemical shifts and interactions of its protons and carbon atoms, a detailed picture of its molecular environment can be constructed.

Proton (¹H) and Carbon (¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound provide valuable information about the electronic environment of each atom within the molecule. In a typical ¹H NMR spectrum, the protons of the aromatic ring and the anilinium group exhibit characteristic chemical shifts. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the closely related 2,4-dichloroaniline appear at specific ppm values, which are influenced by the electron-withdrawing effects of the chlorine atoms and the amino group. spectrabase.com

The protonation of the amino group to form the anilinium ion in this compound further influences the chemical shifts. The formation of the -NH₃⁺ group leads to a downfield shift for the attached protons due to the increased positive charge density.

Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the benzene ring. The carbons bonded to chlorine atoms, the carbon bonded to the anilinium group, and the remaining aromatic carbons all resonate at different frequencies, reflecting their unique electronic environments. The specific chemical shifts are instrumental in confirming the substitution pattern of the aromatic ring. chemicalbook.comnih.gov

Below are representative tables of ¹H and ¹³C NMR chemical shifts for the parent compound, 2,4-dichloroaniline, which provide a foundational understanding for interpreting the spectra of its anilinium salt.

Table 1: ¹H NMR Spectral Data for 2,4-Dichloroaniline

| Proton | Chemical Shift (δ, ppm) in CDCl₃ |

| Aromatic-H | (Specific peak assignments depend on detailed spectral analysis) |

| NH₂ | (Broad signal, position can vary) |

Note: Data is based on typical values for 2,4-dichloroaniline and may vary slightly for the anilinium chloride salt. spectrabase.com

Table 2: ¹³C NMR Spectral Data for 2,4-Dichloroaniline

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | (Assignment based on substituent effects) |

| C-2 (C-Cl) | (Assignment based on substituent effects) |

| C-3 | (Assignment based on substituent effects) |

| C-4 (C-Cl) | (Assignment based on substituent effects) |

| C-5 | (Assignment based on substituent effects) |

| C-6 | (Assignment based on substituent effects) |

Note: Specific assignments require detailed 2D NMR experiments. The chemical shifts are influenced by the positions of the chloro and amino substituents. chemicalbook.comnih.gov

Elucidation of Solution-Phase Molecular Environment and Interactions

NMR studies in various solvents can shed light on the interactions between this compound and its surrounding environment. The chemical shifts of the anilinium protons are particularly sensitive to hydrogen bonding interactions with solvent molecules. Protic solvents, for example, can engage in hydrogen exchange with the -NH₃⁺ protons, leading to changes in peak shape and position.

Furthermore, the formation of the anilinium chloride salt involves a strong ionic interaction between the anilinium cation and the chloride anion. In solution, these ions may exist as solvent-separated ion pairs or as free ions, depending on the solvent's polarity and concentration. These interactions can influence the electronic distribution within the anilinium ion and, consequently, the observed NMR chemical shifts. sigmaaldrich.com Computational studies, often used in conjunction with experimental NMR data, help to model these solution-phase interactions and provide a more profound understanding of the molecule's behavior in different chemical environments. sigmaaldrich.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within this compound. When the molecule absorbs ultraviolet or visible light, electrons are promoted from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The presence of the chlorine and anilinium substituents on the ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). rsc.org

The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom of the anilinium group) to an antibonding π* orbital. The protonation of the amino group to form the anilinium ion can lead to a hypsochromic (blue) shift of the n → π* transition, as the lone pair becomes involved in bonding with a proton, thus lowering its energy.

Table 3: UV-Vis Spectral Data for 2,4-Dichloroaniline Derivatives

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | (Typical range for substituted benzenes) | (High intensity) |

| n → π | (Typical range for anilines) | (Low intensity) |

Note: The exact λmax and ε values for this compound will depend on the solvent and pH of the solution. The data presented is a general representation for this class of compounds. rsc.org

The study of the UV-Vis spectrum under varying solvent conditions can also provide information about solute-solvent interactions and the electronic structure of the molecule in its ground and excited states. ubbcluj.ro

Computational and Theoretical Investigations of 2,4 Dichloroanilinium Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory has become a primary method for the computational study of organic and inorganic hybrid materials due to its balance of accuracy and computational cost. chemscene.comnsf.gov Investigations into the 2,4-dichloroanilinium cation, often as part of a salt like 2,4-dichloroanilinium perchlorate (B79767), have utilized DFT to explore its fundamental properties. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For the 2,4-dichloroanilinium cation, DFT calculations, such as those at the M06-2X/6-311++G(2df,2dp) level of theory, have been used to predict its equilibrium geometry. researchgate.net These calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The protonation of the nitrogen atom in the 2,4-dichloroaniline (B164938) precursor to form the anilinium ion leads to significant geometric changes. researchgate.net Notably, the C-N bond distance elongates, for instance, to a calculated value of 1.467(4) Å in a related crystal structure, confirming the protonation at the nitrogen site. researchgate.net The geometry of the phenyl ring is also influenced by the electron-withdrawing chloro substituents and the positively charged ammonium (B1175870) group. researchgate.net Conformational analysis helps in understanding the spatial arrangement of the atoms, with the chair conformations being a primary focus in cyclic systems. rsc.org

| Parameter | Bond/Angle | Calculated Value | Reference |

| Bond Length | C-N | 1.467 | researchgate.net |

| Bond Length | C-Cl (at C2) | ~1.74 | researchgate.net |

| Bond Length | C-Cl (at C4) | ~1.74 | researchgate.net |

| Bond Angle | C-C-N | ~120 | nih.gov |

| Bond Angle | C-C-Cl | ~120 | nih.gov |

This table is interactive. Click on the headers to sort.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For the 2,4-dichloroanilinium cation, DFT studies on the analogous perchlorate salt have analyzed these frontier orbitals. researchgate.net Such analyses provide insights into molecular electronic properties and potential charge transfer interactions within the compound. researchgate.net The distribution of electron density, often calculated using methods like Natural Bond Orbital (NBO) or Hirshfeld surface analysis, reveals the charge distribution across the molecule. researchgate.netdergipark.org.tr This information helps in understanding how the positive charge is delocalized and the effect of the electronegative chlorine atoms on the electronic structure of the phenyl ring.

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative) Note: Values are conceptual and based on typical DFT results for similar aromatic ammonium salts.

| Parameter | Symbol | Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -7.0 | Represents electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.5 | Represents electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | ~ 5.5 | Indicates chemical stability and reactivity nih.gov |

This table is interactive. Click on the headers to sort.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. sjctnc.edu.iniosrjournals.orgfaccts.de This correlation between theoretical and experimental spectra allows for a detailed and accurate assignment of vibrational modes and chemical shifts. iosrjournals.org

For compounds like 2,4-dichloroaniline and its derivatives, DFT has been successfully used to calculate vibrational frequencies. researchgate.net The theoretical vibrational spectrum helps in assigning the observed IR and Raman bands to specific molecular motions, such as C-H stretching, N-H bending, and C-Cl stretching. iosrjournals.org Similarly, DFT methods can predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structural elucidation and confirming the site of protonation. sjctnc.edu.injmaterenvironsci.com Studies on the related 2,4-dichloroanilinium perchlorate have utilized these computational methods to correlate with experimentally observed spectroscopic properties. researchgate.netresearchgate.net

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Modes (Illustrative for Dichloroaniline Derivatives) Note: Frequencies are in cm⁻¹.

| Vibrational Mode | Calculated Frequency (Scaled DFT) | Experimental Frequency (FT-IR/Raman) | Reference |

| N-H Asymmetric Stretch | ~3450 | ~3470 | researchgate.netiosrjournals.org |

| N-H Symmetric Stretch | ~3370 | ~3390 | researchgate.netiosrjournals.org |

| C-H Stretch (Aromatic) | 3050-3100 | 3050-3100 | iosrjournals.org |

| C-N Stretch | ~1280 | ~1277 | iosrjournals.org |

| C-Cl Stretch | ~700-850 | ~700-850 | researchgate.net |

This table is interactive. Click on the headers to sort.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

Ab Initio and Semi-Empirical Calculations

Beyond DFT, other computational methods like ab initio and semi-empirical calculations are also employed to study molecular properties.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using empirical parameters. scispace.comacs.org Studies on 2,4-dichloroaniline have used the HF method alongside DFT to compare results for molecular structure and vibrational spectra. researchgate.netsjctnc.edu.in While generally more computationally demanding than DFT, high-level ab initio calculations can provide very accurate results, serving as a benchmark for other methods. acs.org

Semi-empirical methods, such as AM1, PM3, and PM6, use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. gaussian.comscielo.org.mx This speed allows for the study of larger molecular systems or longer timescale simulations. conicet.gov.ar These methods are particularly useful for initial conformational searches or for systems where high accuracy is not the primary requirement. scielo.org.mx

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored based on the electrostatic potential value, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For the 2,4-dichloroanilinium cation, the MEP map would show a strong positive potential (blue) localized around the -NH₃⁺ group, confirming it as the primary site for nucleophilic attack or hydrogen bond donation. dergipark.org.trdntb.gov.ua The aromatic ring would exhibit a more complex potential distribution, influenced by the electron-withdrawing effects of the two chlorine atoms and the delocalization of the positive charge from the ammonium group. The regions near the electronegative chlorine atoms would show a less positive or slightly negative potential (green to yellow). MEP analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net

Analysis of Non-Covalent Interactions and Intermolecular Bonding

Non-covalent interactions are the dominant forces governing the crystal packing and supramolecular assembly of molecular solids. savemyexams.comlibretexts.orglibretexts.org In 2,4-dichloroanilinium chloride, the primary non-covalent interactions are the strong hydrogen bonds between the anilinium cation (donor) and the chloride anion (acceptor).

Computational techniques like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these interactions. researchgate.netmdpi.com Studies on the analogous 2,4-dichloroanilinium perchlorate have detailed the N-H···O hydrogen bonds that form between the cation and the perchlorate anion. researchgate.net In the case of this compound, these would be N-H···Cl hydrogen bonds. mdpi.com

Besides these strong ion-pair interactions, other weaker interactions also play a role in the crystal lattice. These can include:

C-H···Cl interactions: Hydrogen bonds where a C-H group on the aromatic ring acts as a weak donor to a chloride anion. researchgate.net

Halogen-halogen interactions (Cl···Cl): These can be attractive or repulsive and influence the packing of the chlorinated rings. researchgate.net

π-π stacking: Interactions between the aromatic rings of adjacent cations. researchgate.net

Analysis of these interactions is essential for understanding the crystal engineering of the material and its resulting physical properties. mdpi.com

Chemical Reactivity and Mechanistic Studies Involving 2,4 Dichloroanilinium Chloride

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions are fundamental to modifying aromatic compounds. masterorganicchemistry.comlibretexts.org The mechanism typically involves a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation (a benzenonium ion), followed by deprotonation to restore aromaticity. libretexts.org

The anilinium form, 2,4-dichloroanilinium chloride, is highly resistant to electrophilic attack because the -NH₃⁺ group strongly deactivates the ring, making it less nucleophilic. Therefore, EAS reactions are typically carried out on the neutral aniline (B41778). For instance, bromination can be achieved using reagents like elemental bromine or N-bromosuccinimide. google.com The conditions must be controlled to prevent over-substitution or oxidation. google.com

Directing Effects in Electrophilic Aromatic Substitution of 2,4-Dichloroaniline (B164938)

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -NH₂ | 1 | Strongly Activating (Resonance) | Increases rate | Ortho, Para (Positions 3, 5, 6) |

| -Cl | 2 | Deactivating (Inductive) | Decreases rate | Ortho, Para (Positions 3, 6) |

| -Cl | 4 | Deactivating (Inductive) | Decreases rate | Ortho (Positions 3, 5) |

| -NH₃⁺ (in anilinium) | 1 | Strongly Deactivating (Inductive) | Strongly decreases rate | Meta (Positions 3, 5) |

Nucleophilic Substitution and Displacement Mechanisms

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking a species with a partial positive charge, replacing a leaving group. savemyexams.com While direct nucleophilic aromatic substitution (SNAr) on the chloro-substituted ring of 2,4-dichloroaniline is not facile, related mechanisms are observed in similar structures. For a SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which is not strongly the case here for displacing a chloride ion.

However, the amino group itself can be modified via nucleophilic attack. For example, studies on related N-arylhydroxylamine derivatives show that nucleophiles can attack the nitrogen atom, leading to substitution products. osti.gov In one study, the hydrolysis of O-pivaloyl-N-(4-chlorophenyl)hydroxylamine in the presence of diethylamine (B46881) led to the formation of a hydrazine (B178648) product through nucleophilic attack on the nitrogen. osti.gov

Reactivity in related heterocyclic systems, such as 2,4-dichloroquinazoline, shows that nucleophilic displacement of the chlorine atoms is possible and regioselective. stackexchange.com The chlorine at the C4 position is more reactive and is substituted under milder conditions than the chlorine at the C2 position, which requires harsher conditions for displacement. stackexchange.com This suggests that under specific conditions, the chlorine atoms on 2,4-dichloroaniline could potentially be displaced, although this is less common than reactions at the amino group.

Diazotization and Subsequent Coupling Reactions for Advanced Synthetic Intermediates

One of the most important reactions of primary aromatic amines like 2,4-dichloroaniline is diazotization. This process involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to convert the amino group into a diazonium salt (-N₂⁺). The resulting 2,4-dichlorobenzenediazonium (B1215582) salt is a valuable and highly reactive intermediate. oup.com

The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. More significantly, diazonium salts are weak electrophiles that can undergo azo coupling reactions with activated aromatic compounds, such as phenols and anilines. scialert.net This reaction is the basis for the synthesis of a vast range of azo dyes.

For example, diazotized 2,4-dichloroaniline is used in a classic method for the determination of bilirubin (B190676), where it couples with bilirubin to form a colored product. oup.comomegairl.com The stability and reactivity of the diazotized reagent make it a reliable choice for such analytical methods. oup.com

Examples of Azo Coupling Reactions with Diazotized 2,4-Dichloroaniline

| Coupling Partner | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Bilirubin | Strongly acidic medium | Reddish-brown azo-bilirubin | oup.comomegairl.com |

| Acetoacetanilide derivatives | Room temperature, DES-Ethanol system | Monoazo yellow pigments | rsc.org |

| Various aromatic amines and phenols | Acidic or alkaline conditions | Azo dyes | scialert.net |

Formation of Schiff Bases and Metal Coordination Complexes

The primary amine functionality of 2,4-dichloroaniline readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines (-N=CH-R). jmchemsci.comimpactfactor.org These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. Schiff bases derived from aromatic amines are often more stable due to resonance. jmchemsci.com

These Schiff base ligands are of significant interest in coordination chemistry because the imine nitrogen atom possesses a lone pair of electrons, making it an excellent donor for coordinating with metal ions. impactfactor.orgnanobioletters.com Many Schiff base ligands are bidentate or polydentate, meaning they can bind to a metal ion at multiple sites, forming stable chelate rings.

Numerous studies report the synthesis of Schiff bases from 2,4-dichloroaniline (or its isomers) and various carbonyl compounds, followed by complexation with transition metals like Co(II), Ni(II), Cu(II), and Pd(II). jmchemsci.comnanobioletters.comzenodo.org These metal complexes exhibit diverse geometries and have been investigated for various applications. jetir.org For instance, a Schiff base formed from 2,5-dichloroaniline (B50420) and salicylaldehyde (B1680747) was used to create new azo-Schiff ligands and their corresponding metal complexes. jmchemsci.com

Electrochemical Oxidation Pathways and Products

The electrochemical oxidation of 2,4-dichloroaniline has been investigated to understand its degradation pathways and product formation. Studies in acetonitrile (B52724) solution show that the oxidation follows a mechanism similar to that proposed by Bacon and Adams for other 4-substituted anilines. researchgate.net

The primary step involves the electrochemically initiated dimerization of the aniline molecules. A key finding is that the chlorine substituent in the para position is eliminated during this dimerization step. researchgate.net This eliminated chloride is then oxidized to chlorine, which subsequently substitutes onto the free ortho position of another starting chloroaniline molecule. researchgate.net

This complex pathway leads to the formation of chlorinated 4-amino-diphenylamine derivatives as the main products, rather than simple polymerization or azobenzene-type compounds. researchgate.net In the case of 4-chloroaniline (B138754) oxidation, 2-amino-4′,5-dichloro-diphenylamine was identified, indicating a "head-to-tail" coupling combined with chlorination. A similar pathway is expected for 2,4-dichloroaniline. The complete mineralization of dichloroanilines to chloride ions, ammonium (B1175870) ions, and short-chained organic acids has been achieved using boron-doped diamond (BDD) anodes under specific conditions. researchgate.net

Role As a Building Block in Advanced Chemical Synthesis and Materials Science Research

Development of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are compounds that combine organic and inorganic components at the molecular or nanoscale level, often exhibiting properties superior to or different from the individual constituents. nih.gov The synthesis of these materials allows for a high degree of structural flexibility and diversity. researchgate.net

Recent research has reported the synthesis and characterization of a novel organic-inorganic hybrid material, 2,4-dichloroanilinium perchlorate (B79767). researchgate.netresearchgate.net This material was synthesized and its structure was analyzed using techniques such as FTIR and NMR spectroscopy. researchgate.netresearchgate.net The study of such hybrid materials is driven by their intriguing properties and potential for diverse applications. researchgate.net The combination of the organic 2,4-dichloroanilinium cation with an inorganic anion like perchlorate creates a new material with a unique crystal structure and molecular interactions. researchgate.netresearchgate.net The development of these hybrid materials harnesses the advantages of both the organic and inorganic components to create materials with tailored functionalities. nih.gov

Environmental Transformation and Degradation Pathways Academic Focus

Microbial Biodegradation Mechanisms and Metabolic Fate

The biodegradation of 2,4-DCA by microorganisms is a critical process in its environmental detoxification. Several bacterial strains have demonstrated the ability to utilize this compound as a source of carbon and energy, breaking it down into less harmful substances. psu.edujmb.or.kr

Elucidation of Catabolic Pathways and Intermediate Metabolites

The microbial breakdown of 2,4-DCA proceeds through several identified catabolic pathways. A primary mechanism involves an initial oxidative deamination, converting the chloroaniline to a corresponding chlorocatechol. ethz.ch This is often followed by cleavage of the aromatic ring.

One proposed pathway begins with the reductive dehalogenation of 2,4-DCA at the ortho position, yielding a monochlorinated aniline (B41778) which can be more readily degraded. ethz.ch This is followed by an oxidative deamination to form a chlorocatechol, which then enters a modified ortho-cleavage pathway. ethz.ch In some bacterial strains, such as Bacillus megaterium IMT21, the degradation of 2,4-DCA proceeds through the formation of previously unknown dichloroaminophenol metabolites. psu.edu Other studies have identified intermediates such as 4-chloroaniline (B138754), 3-chloro-4-hydroxyaniline, and 4,5-dichlorocatechol. psu.edu Fungal degradation, for instance by Aspergillus niger and Fusarium sp., can lead to metabolites like 3,4-dichloroacetanilide and dichloroquinolines through oxidation, N-acetylation, and polymerization reactions. researchgate.net

Table 1: Key Intermediate Metabolites in 2,4-DCA Biodegradation

| Metabolite | Precursor Compound(s) | Degrading Organism(s) | Reference(s) |

|---|---|---|---|

| Dichloroaminophenols | 2,4-Dichloroaniline (B164938) | Bacillus megaterium IMT21 | psu.edu |

| 4-Chloroaniline | 2,4-Dichloroaniline | Not specified | psu.edu |

| Chlorocatechols | Chloroanilines | Not specified | ethz.ch |

| 3,4-Dichloroacetanilide | 3,4-Dichloroaniline (B118046) | Fusarium sp., Aspergillus niger | researchgate.net |

| Dichloroquinolines | 3,4-Dichloroaniline | Fusarium sp., Aspergillus niger | researchgate.net |

| Tetrachloroazobenzene | 3,4-Dichloroaniline | Fusarium sp. | researchgate.net |

| Tetracloroazoxybenzene | 3,4-Dichloroaniline | Fusarium sp. | researchgate.net |

Isolation and Characterization of Degrading Microbial Strains

Researchers have successfully isolated and characterized several microbial strains with the capacity to degrade dichloroanilines. These microorganisms are often found in environments with a history of contamination from herbicides and industrial chemicals. psu.edunih.gov

For example, Bacillus megaterium IMT21, isolated from soil with repeated exposure to the herbicide diuron, can mineralize 2,4-DCA as a sole source of carbon and energy. psu.edu This gram-positive, rod-shaped bacterium was identified through enrichment cultures and demonstrated significant degradation activity. psu.edu Another study successfully isolated a Rhodococcus sp. strain T1-1 from pesticide-polluted agricultural soil, which showed a high degradation ratio for both vinclozolin (B1683831) and its more toxic metabolite, 3,5-dichloroaniline (B42879). jmb.or.kr This strain was also effective in degrading other DCA isomers, including 2,4-DCA. jmb.or.kr Furthermore, a strain identified as Pseudomonas sp. KB35B was isolated from an enrichment culture and was capable of degrading several chloroanilines, including 3,4-DCA. mbl.or.krmbl.or.kr The degradation capability of this strain was linked to high levels of catechol 2,3-dioxygenase activity. mbl.or.kr

Table 2: Examples of Microbial Strains Degrading Dichloroanilines

| Microbial Strain | Source of Isolation | Degraded Compound(s) | Reference(s) |

|---|---|---|---|

| Bacillus megaterium IMT21 | Diuron-exposed soil | 2,3-DCA, 2,4-DCA, 2,5-DCA, 3,4-DCA, 3,5-DCA | psu.edu |

| Rhodococcus sp. T1-1 | Pesticide-polluted agricultural soil | Vinclozolin, 2,3-DCA, 2,4-DCA, 2,5-DCA, 3,4-DCA, 3,5-DCA | jmb.or.kr |

| Pseudomonas sp. KB35B | Enrichment culture | 3,4-DCA and other chloroanilines | mbl.or.krmbl.or.kr |

| Bacterial Consortium | Linuron-treated orchard soil | Linuron, 3,4-DCA, 4-bromoaniline | nih.gov |

Phototransformation Processes in Aquatic and Terrestrial Environments

In addition to microbial action, 2,4-DCA is subject to phototransformation, a process where light energy drives its chemical alteration. This is a particularly important degradation pathway in the upper layers of aquatic environments. ecetoc.orgresearchgate.net

Studies have shown that photolysis plays a significant role in the transformation of chloroanilines in surface waters. researchgate.net The phototransformation half-life for 2,4-dichloroaniline in surface estuarine water has been observed to be in the range of hours, indicating a relatively rapid process. researchgate.net The rate and products of phototransformation can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can act as sensitizers. researchgate.net Research in freshwater environments has also confirmed the phototransformation of 2,4-DCA and its effects on microbial communities. rtrn.net While less studied, phototransformation can also occur on terrestrial surfaces, although the compound's tendency to leach into the soil may reduce its exposure to direct sunlight. ethz.ch

Abiotic Degradation Studies (e.g., Hydrolysis, Oxidation)

Abiotic degradation pathways, which are non-biological chemical processes, also contribute to the transformation of 2,4-DCA in the environment. These include hydrolysis and oxidation.

Hydrolysis, the reaction with water, is generally not considered a major degradation pathway for chloroanilines under typical environmental pH conditions. However, advanced oxidation processes (AOPs) have been shown to be effective in degrading these compounds. researchgate.net For instance, the degradation of aqueous 3,4-DCA has been achieved using a dielectric barrier discharge (DBD) plasma reactor and gamma-ray irradiation. researchgate.net In these studies, the degradation efficiency was influenced by factors such as pH and the presence of additives like iron ions or hydrogen peroxide. researchgate.net Intermediates identified during these oxidation processes include compounds like 1,2-dichlorobenzene (B45396) and 2-chlorohydroquinone, indicating that oxidation can break down the parent molecule into various smaller compounds. researchgate.net While the direct abiotic degradation of 2,4-D via iron-cycling bacteria has been questioned in some studies, the potential for chemical oxidation remains a relevant area of research for remediation technologies. iastate.edu

Advanced Analytical Method Development for Research Applications

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, especially tandem mass spectrometry (LC-MS/MS), stands as a powerful and widely adopted technique for the analysis of chloroanilines. nih.gov These methods offer high sensitivity and selectivity, which are essential for detecting trace amounts of these compounds. thermofisher.com The combination of liquid chromatography for separation and mass spectrometry for detection provides a robust platform for identifying and quantifying analytes with a high degree of certainty, even in intricate sample types. chemetrix.co.za

Method development often involves reverse-phase chromatography, utilizing columns like C18, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water containing an acid modifier such as formic or phosphoric acid. psu.edusielc.comnih.gov For instance, a reverse-phase Waters Spherisorb 5 μm C18 column can be used with a mobile phase of methanol (B129727) and water (96:4, v/v) for the separation of various chloroaniline isomers. nih.gov LC-MS/MS methods operate by separating compounds chromatographically before they are ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring or SRM), which allows for highly selective and sensitive quantification. nih.govchemetrix.co.za For 2,4-dichloroaniline (B164938), monitored ion transitions often include 162→99 m/z and 162→126 m/z for quantification and confirmation, respectively. epa.gov

A significant challenge in the analysis of 2,4-dichloroanilinium chloride is its detection at trace levels within complex environmental and biological matrices. Optimization of sample preparation and analytical conditions is critical to overcome matrix effects and achieve low limits of detection (LOD) and quantification (LOQ).

Research has focused on developing methods for various matrices, including soil, water, and agricultural products. epa.govmdpi.com A sensitive HPLC-MS/MS method was developed for the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879) in chives. mdpi.com This method employed a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which effectively removed interferences and minimized matrix effects. mdpi.com The optimized method achieved an LOD of 0.6 µg/kg and an LOQ of 2.0 µg/kg for 3,4-DCA. mdpi.com Similarly, an LC-MS/MS method for analyzing cyclanilide (B1669389) and its metabolite 2,4-dichloroaniline (2,4-DCA) in soil and water demonstrated an LOQ of 5.0 ng/g in soil. epa.gov

The following table summarizes key parameters from a study on analyzing dichloroaniline isomers in a complex food matrix. mdpi.com

| Parameter | 3,4-Dichloroaniline (in Chives) | 3,5-Dichloroaniline (in Chives) |

| Extraction Solvent | Acetonitrile | Acetonitrile |

| Purification Agent | GCB + PSA | GCB + PSA |

| LOD | 0.6 µg/kg | 1.0 µg/kg |

| LOQ | 2.0 µg/kg | 3.0 µg/kg |

| Recovery | 75.3–86.0% | 78.2–98.1% |

| RSD | 2.1–8.5% | 1.4–11.9% |

| Data derived from a study on pesticide metabolite analysis in chives. mdpi.com |

The presence of multiple dichloroaniline isomers, which often exhibit similar physicochemical properties, necessitates the development of highly selective analytical methods capable of separating and quantifying each isomer individually. wikipedia.org Normal-phase HPLC has proven effective for isomer separation. unt.edu

One study demonstrated the successful separation of five chloroaniline isomers, including 2,3-dichloroaniline, 2-chloroaniline, 2,4-dichloroaniline, 3-chloroaniline, and 3,4-dichloroaniline, using normal-phase LC with a gradient elution. unt.edu The separation was achieved on a silica (B1680970) column with a mobile phase of n-heptane and 2-propanol. unt.edu Another approach utilized a specialized reverse-phase column (Newcrom R1) for the analysis of 2,4-dichloroaniline, highlighting the importance of stationary phase selection. sielc.com Metal-organic frameworks (MOFs) have also been explored as stationary phases in HPLC, showing good separation for dichlorobenzene isomers, which suggests potential for dichloroaniline isomer separation as well. rsc.org

The table below details exemplary conditions for the HPLC separation of chloroaniline isomers. unt.edu

| Parameter | Value |

| Stationary Phase | Normal Phase (Silica) |

| Mobile Phase | n-heptane/2-propanol |

| Elution Mode | Gradient elution from (99/1) to (19/81) in 4 min |

| Flow Rate | 1.5 ml/min |

| Temperature | 43° C |

| Detection | UV, 245 nm |

| Elution Order | 2,3-Dichloroaniline, 2-chloroaniline, 2,4-dichloroaniline, 3-chloroaniline, 3,4-dichloroaniline |

| Data from a study on isomer separation using normal-phase LC. unt.edu |

Optimization for Trace Analysis and Complex Matrix Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Mechanistic Studies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the study of volatile and semi-volatile organic compounds like dichloroanilines. shimadzu.com It is frequently employed in mechanistic studies to identify metabolites and degradation products, providing insights into the transformation pathways of the parent compound in various systems. chemicalbook.comindustrialchemicals.gov.au

In toxicological research, GC-MS has been used to analyze urine samples from individuals exposed to chloroanilines to identify metabolites. nih.gov For instance, in a case of human poisoning by p-chloroaniline, GC-MS analysis identified several potential metabolites, including 2-amino-5-chlorophenol (B1209517) and 2,4-dichloroaniline, suggesting specific metabolic pathways. nih.gov The identification of such products is crucial for understanding the biotransformation and detoxification mechanisms of these compounds in biological systems.

The general workflow for such studies involves sample extraction, often followed by a derivatization step to increase the volatility and thermal stability of the analytes, although direct analysis is also common. chemicalbook.com The separated compounds are then identified based on their mass spectra and retention times, which can be compared against spectral libraries and analytical standards for confirmation. shimadzu.comresearchgate.net

Electrochemical Analytical Techniques for Reactivity Monitoring

Electrochemical methods offer a valuable alternative for studying the reactivity and degradation of this compound. These techniques can monitor redox processes and provide information on reaction mechanisms and kinetics. The electrochemical oxidation of various chloroanilines, including 2,4-dichloroaniline, has been investigated in non-aqueous solutions like acetonitrile. researchgate.net

Studies have shown that the electrochemical oxidation of 2,4-dichloroaniline can lead to dimerization reactions. researchgate.net The mechanism often involves the elimination of the para-substituted chlorine atom, followed by oxidation of the resulting chloride ion to chlorine, which can then substitute onto the free ortho position of another chloroaniline molecule. researchgate.net This process results in the formation of chlorinated 4-amino-diphenylamine derivatives. researchgate.net

Furthermore, electrochemical degradation studies at high-performance anodes, such as boron-doped diamond (BDD) electrodes, have been conducted to investigate the complete mineralization of dichloroanilines. researchgate.net These studies use techniques like HPLC to analyze the reaction mixture over time, identifying intermediate products such as short-chained organic acids and tracking the formation of inorganic ions like chloride and ammonium (B1175870), thus monitoring the progress of the degradation reaction. researchgate.net The use of chemically modified glassy carbon electrodes has also been explored for the determination of 3,4-dichloroaniline, demonstrating the potential of electrochemical sensors for monitoring these compounds. researchgate.net

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for the synthesis of anilines and their derivatives is an ongoing area of research. researchgate.netsci-hub.rutandfonline.com Future investigations concerning 2,4-dichloroanilinium chloride could focus on novel synthetic pathways that prioritize sustainability.

Current methods for producing chloroanilines often involve multi-step processes that may utilize harsh reagents or catalysts. chemicalbook.com For instance, the synthesis of 2,4-dichloroaniline (B164938) can be achieved through the chlorination and subsequent hydrolysis of acetanilide (B955). chemicalbook.com Another approach involves the reduction of p-chloronitrobenzene to a hydroxylamine (B1172632) intermediate, followed by simultaneous chlorination and reduction in a hydrochloric acid solution. google.com While effective, these methods present opportunities for improvement in terms of atom economy, energy consumption, and waste reduction. sci-hub.ru

Future research could explore the following avenues:

Catalytic Amination of Dihalogenated Benzenes: Developing novel catalyst systems, potentially based on earth-abundant metals, for the direct amination of 1,3-dichlorobenzene (B1664543) or 1-chloro-3-halobenzene precursors would offer a more direct route. sci-hub.ru Research into copper-catalyzed amination using ligands like D-glucosamine points towards the potential for greener alternatives. nih.gov

Microwave-Assisted Synthesis: The application of microwave-assisted organic synthesis could significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. tandfonline.com Investigating catalyst-free, microwave-assisted methods for the amination of activated aryl halides could provide a more sustainable alternative. tandfonline.com

Photocatalytic Approaches: Visible-light-driven photocatalysis offers an environmentally benign method for activating aryl halides for subsequent reactions, including amination. researchgate.net Exploring heterogeneous photocatalysts, such as nickel deposited on mesoporous carbon nitride, for the coupling of aryl halides with an ammonia (B1221849) source could lead to scalable and sustainable production methods. researchgate.net

Flow Chemistry: Implementing continuous flow systems for the synthesis of 2,4-dichloroaniline could enhance safety, improve reproducibility, and allow for easier scaling of the process. researchgate.net

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic processes within the crystalline structure of this compound is crucial for correlating its structure with its properties. Future research should employ advanced characterization techniques to probe these dynamics in real-time.

While standard techniques like single-crystal X-ray diffraction provide a static picture of the crystal structure, they may not fully capture the dynamic behavior of the anilinium cations and their interactions with the chloride anions. researchgate.netresearchgate.net

Future research directions could include:

In-situ Spectroscopic Techniques: Employing in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy during temperature or pressure variations can provide insights into the changes in hydrogen bonding and other intermolecular interactions. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR spectroscopy is a powerful tool for studying the local environment and dynamics of atoms within a crystal lattice. Techniques like variable-temperature ssNMR can reveal information about molecular motion and phase transitions.

Terahertz (THz) Spectroscopy: THz spectroscopy is sensitive to low-frequency vibrational modes, such as those associated with intermolecular interactions and lattice vibrations. This technique could be used to study the collective dynamics of the crystal lattice.

Neutron Diffraction: For a precise determination of hydrogen atom positions and their thermal motion, neutron diffraction studies would be invaluable, providing a more detailed picture of the hydrogen bonding network.

By combining these advanced techniques with computational modeling, a more comprehensive understanding of the dynamic processes governing the properties of this compound can be achieved.

Integration of Machine Learning in Predictive Modeling for Reactivity and Supramolecular Design

The integration of machine learning (ML) is poised to revolutionize the design and discovery of new materials with tailored properties. aimlic.comnih.gov For this compound, ML models can be developed to predict its reactivity and guide the design of novel supramolecular architectures.

Traditional approaches to materials discovery often rely on trial-and-error experimentation, which can be time-consuming and resource-intensive. nih.gov ML offers a data-driven approach to accelerate this process by identifying complex patterns and relationships in large datasets. aimlic.com

Future research in this area could focus on:

Predictive Reactivity Models: By training ML algorithms on extensive datasets of known chemical reactions, it is possible to develop models that can predict the outcome of reactions involving this compound with high accuracy. semanticscholar.orgmit.edu These models can help in identifying potential side products and optimizing reaction conditions for desired transformations.

Supramolecular Design: ML can be employed to predict how modifications to the 2,4-dichloroanilinium cation or the counter-ion will influence the resulting supramolecular assembly. researchgate.net By learning from existing crystal structure data, ML models can guide the synthesis of new co-crystals or salts with specific packing motifs and properties.

High-Throughput Virtual Screening: ML models can be used to rapidly screen large virtual libraries of molecules for their potential to form stable supramolecular structures with this compound. This can significantly narrow down the number of experimental candidates that need to be synthesized and characterized.

Quantum Chemistry-Augmented ML: Combining ML with quantum mechanical (QM) calculations can lead to more accurate and generalizable models. mit.edu QM-augmented neural networks can learn to predict QM-level properties on-the-fly, enabling the rapid and accurate prediction of reactivity and intermolecular interactions. mit.edu

The application of machine learning in this context has the potential to significantly accelerate the discovery of new materials based on this compound with applications in various fields.

Investigation of Self-Assembly and Nanostructure Formation

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. mdpi.comresearchgate.net Future research should delve into the self-assembly behavior of this compound to create novel functional nanomaterials.

The interplay of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, governs the self-assembly process. beilstein-journals.orgiucr.org By understanding and controlling these interactions, it is possible to direct the formation of specific nanostructures with desired morphologies and properties. mdpi.comrsc.org

Unexplored avenues in this area include:

Directed Self-Assembly on Surfaces: Investigating the self-assembly of this compound on various substrates, such as graphite (B72142) or metal surfaces, using techniques like scanning tunneling microscopy (STM). mdpi.commdpi.com This could lead to the formation of ordered two-dimensional nanostructures with potential applications in molecular electronics.

Formation of Supramolecular Gels: Exploring the possibility of forming supramolecular gels from this compound in different solvents. mdpi.com These gels could exhibit interesting rheological properties and find applications as smart materials.

Co-crystallization and Crystal Engineering: Systematically exploring the co-crystallization of this compound with other molecules to create new multicomponent crystals with tailored properties. iucr.orgresearchgate.net This approach, guided by the principles of crystal engineering, can lead to materials with enhanced stability, solubility, or functionality.

Hierarchical Self-Assembly: Investigating the potential for hierarchical self-assembly, where primary nanostructures formed from this compound further organize into more complex, higher-order architectures. researchgate.net

A deeper understanding of the self-assembly principles governing this compound will open up new possibilities for the rational design and fabrication of advanced functional materials.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 2,4-dichloroaniline |

| Acetanilide |

| p-chloronitrobenzene |

| 1,3-dichlorobenzene |

| 1-chloro-3-halobenzene |

| D-glucosamine |

Interactive Data Table: Potential Research Directions and Techniques

| Research Area | Key Objectives | Advanced Techniques | Potential Outcomes |

| Novel Synthesis | Develop green and efficient synthetic routes. | Microwave-assisted synthesis, Photocatalysis, Flow chemistry. | Reduced environmental impact, improved yield and purity. |

| Dynamic Processes | Understand molecular motion and interactions. | In-situ Spectroscopy (FTIR, Raman), Solid-State NMR, THz Spectroscopy, Neutron Diffraction. | Correlation of dynamic behavior with material properties. |

| Machine Learning | Predict reactivity and guide supramolecular design. | Predictive algorithms, High-throughput virtual screening, QM-augmented models. | Accelerated discovery of new materials with tailored properties. |

| Self-Assembly | Control the formation of nanostructures. | Scanning Tunneling Microscopy (STM), Co-crystallization studies. | Creation of functional nanomaterials for electronics and smart materials. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying 2,4-dichloroanilinium chloride?

- Methodology : Synthesis typically involves reacting 2,4-dichloroaniline with hydrochloric acid in ethanol, followed by slow evaporation for crystallization . Purification requires recrystallization from ethanol to achieve a constant melting point, ensuring minimal impurities. Characterization via elemental analysis and melting point determination is critical to confirm purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) and ω/φ scans . Refinement uses SHELXL (part of the SHELX suite) for small-molecule crystallography, with hydrogen-bonding networks validated via Fourier difference maps . R factors (<0.05) and data-to-parameter ratios (>15:1) ensure reliability .

Advanced Research Questions

Q. What hydrogen-bonding interactions dominate the crystal packing of this compound derivatives?

- Methodology : SCXRD reveals layered structures stabilized by N–H⋯Cl, O–H⋯Cl, and N–H⋯O bonds. For example, in 2,4-dichloroanilinium 4-chlorobenzenesulfonate monohydrate, the NH₃⁺ group forms three-center hydrogen bonds with sulfonate anions and water, creating a 3D network . Comparative analysis with anhydrous analogs (e.g., 2,5-dichloroanilinium chloride) highlights the role of water in altering packing motifs .

Q. How can the acidity (pKa) of 2,4-dichloroanilinium ion be measured in non-aqueous solvents?

- Methodology : Potentiometric titration in acetonitrile using a glass electrode calibrated with picric acid buffers. Spectrophotometric monitoring at 305 nm (ε = 2050 M⁻¹ cm⁻¹) tracks protonation equilibria. The pKa of 2,4-dichloroanilinium perchlorate in acetonitrile is 8.0, derived from mass balance and homoconjugation constant corrections .

Q. What computational approaches validate the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) studies optimize molecular geometry and calculate electrostatic potential surfaces. For hybrid materials (e.g., 2,4-dichloroanilinium perchlorate), Mulliken charges and frontier molecular orbitals (HOMO/LUMO) correlate with experimental reactivity and spectroscopic data . Software like Gaussian or ORCA integrates crystallographic data for validation .

Q. How should researchers address contradictions between experimental and computational data for this compound?

- Methodology : Discrepancies in hydrogen-bond lengths (e.g., N–H⋯Cl vs. O–H⋯Cl) may arise from dynamic effects in SCXRD (static crystal vs. DFT gas-phase models). Use ab initio molecular dynamics (AIMD) to simulate crystal environments or refine X-ray data with anisotropic displacement parameters . Cross-validate with IR/Raman spectroscopy to resolve ambiguities .

Methodological Notes

- Data Sources : Prioritize crystallographic data from peer-reviewed journals (e.g., Acta Crystallographica) and avoid non-academic platforms .

- Instrumentation : Ensure diffraction data meets IUCr standards (R < 0.05, completeness >98%) .

- Ethics : Disclose all refinement constraints (e.g., restrained H-atom positions) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.